molecular formula C14H26N2O3S B6472706 N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640955-94-6

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Número de catálogo: B6472706
Número CAS: 2640955-94-6
Peso molecular: 302.44 g/mol
Clave InChI: AWXQLGLKIWYPMX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a tetrahydropyran-4-ylmethyl group at the 1-position and a cyclopropanesulfonamide moiety at the 3-position. The compound’s structure combines a six-membered piperidine ring with a sulfonamide group linked to a cyclopropane, which may enhance metabolic stability and modulate electronic properties.

Propiedades

IUPAC Name

N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-2-1-7-16(11-13)10-12-5-8-19-9-6-12/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQLGLKIWYPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Analogs

Compound Name Core Structure Substituent Group Functional Group Heterocyclic Component
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide Piperidine (Oxan-4-yl)methyl Cyclopropanesulfonamide Tetrahydropyran (oxane)
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Cyclobutane 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl Cyclopropanesulfonamide Pyrrolotriazolopyrazine
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)-2-cyanoacetamide Cyclobutane 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl 2-Cyanoacetamide Pyrrolotriazolopyrazine
(S)-1-((1-(cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Pyrrolidine (S-configuration) 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-ylmethyl Cyclopropylsulfonyl Pyrrolotriazolopyrazine

Functional and Pharmacological Insights

Core Structure Variations :

  • The piperidine core in the target compound provides a six-membered ring with conformational flexibility, contrasting with the cyclobutane in Compounds 1 and 2 (smaller, strained ring) and the pyrrolidine in Compound 3 (five-membered, S-configuration). Piperidine’s larger ring may enhance binding pocket compatibility in enzymatic targets compared to cyclobutane’s rigidity or pyrrolidine’s compactness .

Functional Group Impact: The cyclopropanesulfonamide in the target compound and Compound 1 is a strong hydrogen-bond acceptor, whereas Compound 2’s 2-cyanoacetamide introduces a nitrile group with distinct electronic and steric properties.

Heterocyclic Substituents :

  • The pyrrolotriazolopyrazine group in Compounds 1–3 is a fused heterocycle likely contributing to π-π stacking or kinase inhibition. By contrast, the target compound’s oxan-4-ylmethyl group lacks aromaticity but may improve aqueous solubility due to the ether oxygen.

Stereochemical Considerations :

  • Compound 3’s (S)-pyrrolidine configuration highlights the role of chirality in target selectivity, a feature absent in the racemic or achiral structures of the other compounds.

Hypothesized Pharmacokinetic Differences

  • Solubility : The oxane group in the target compound may confer higher solubility than the lipophilic pyrrolotriazolopyrazine substituents in Compounds 1–3.
  • Metabolic Stability: Cyclopropanesulfonamide’s resistance to oxidative metabolism could extend half-life compared to Compound 2’s cyanoacetamide, which may undergo hydrolysis.
  • Target Affinity : The bulky pyrrolotriazolopyrazine group in Compounds 1–3 suggests higher affinity for kinases or nucleic acid-binding proteins, whereas the target compound’s simpler substituents might favor GPCRs or transporters.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.